molecular formula C17H17NO2 B6372410 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol CAS No. 1261987-64-7

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol

Cat. No.: B6372410
CAS No.: 1261987-64-7
M. Wt: 267.32 g/mol
InChI Key: VCQUSEDRFKFYLU-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylaminocarbonyl group attached to a phenyl ring, which is further connected to a methylphenol structure. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol involves its interaction with specific molecular targets. The cyclopropylaminocarbonyl group may interact with enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding or other interactions, influencing the compound’s overall effect. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol is unique due to its specific functional groups and their arrangement. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may exhibit different biological activity, reactivity, or physical properties, which can be leveraged in scientific research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-3-(3-hydroxy-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-11-5-6-13(10-16(11)19)12-3-2-4-14(9-12)17(20)18-15-7-8-15/h2-6,9-10,15,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQUSEDRFKFYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684008
Record name N-Cyclopropyl-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-64-7
Record name N-Cyclopropyl-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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